Cas no 2227786-66-3 ((1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol)

(1R)-2,2,2-Trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol is a chiral indole-derived alcohol featuring a trifluoromethyl group, which enhances its utility in asymmetric synthesis and pharmaceutical applications. The (1R)-configuration ensures high stereoselectivity, making it valuable for the preparation of enantiomerically pure compounds. Its indole scaffold is structurally significant in medicinal chemistry, often associated with bioactive molecules. The trifluoroethyl alcohol moiety contributes to increased metabolic stability and lipophilicity, improving pharmacokinetic properties. This compound serves as a versatile intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its well-defined stereochemistry and functional group compatibility make it suitable for catalytic transformations and fine chemical production.
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol structure
2227786-66-3 structure
Product Name:(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
CAS No:2227786-66-3
MF:C11H10F3NO
MW:229.19841337204
CID:5895905
PubChem ID:165658559
Update Time:2025-10-23

(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
    • EN300-1943503
    • 2227786-66-3
    • Inchi: 1S/C11H10F3NO/c1-15-5-4-7-2-3-8(6-9(7)15)10(16)11(12,13)14/h2-6,10,16H,1H3/t10-/m1/s1
    • InChI Key: YOKMKVNQZXUVBA-SNVBAGLBSA-N
    • SMILES: FC([C@@H](C1C=CC2C=CN(C)C=2C=1)O)(F)F

Computed Properties

  • Exact Mass: 229.07144843g/mol
  • Monoisotopic Mass: 229.07144843g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 25.2Ų

(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1943503-1g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
1g
$1343.0 2023-09-17
Enamine
EN300-1943503-5g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
5g
$3894.0 2023-09-17
Enamine
EN300-1943503-10g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
10g
$5774.0 2023-09-17
Enamine
EN300-1943503-0.05g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
0.05g
$1129.0 2023-09-17
Enamine
EN300-1943503-0.1g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
0.1g
$1183.0 2023-09-17
Enamine
EN300-1943503-0.25g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
0.25g
$1235.0 2023-09-17
Enamine
EN300-1943503-0.5g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
0.5g
$1289.0 2023-09-17
Enamine
EN300-1943503-1.0g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
1g
$1343.0 2023-06-02
Enamine
EN300-1943503-2.5g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
2.5g
$2631.0 2023-09-17
Enamine
EN300-1943503-5.0g
(1R)-2,2,2-trifluoro-1-(1-methyl-1H-indol-6-yl)ethan-1-ol
2227786-66-3
5g
$3894.0 2023-06-02
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